2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Catalog No.
S885219
CAS No.
28279-12-1
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

CAS Number

28279-12-1

Product Name

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

IUPAC Name

2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12)

InChI Key

SYCITQZLAKXVGZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1
  • EGFR Inhibition: A study published in the journal Bioorganic & Medicinal Chemistry Letters explored the design, synthesis, and anti-cancer evaluation of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, including 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one. The researchers found that some derivatives exhibited promising inhibitory activity against both wild-type (EGFRWT) and mutant EGFR (EGFRT790M) []. This suggests that 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one could be a starting point for developing new drugs to target EGFR-driven cancers.

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. It features a fused ring system composed of a pyridine and a pyrimidine moiety. The molecular formula for this compound is C${8}$H${8}$N$_{2}$O, and it has a molecular weight of approximately 164.16 g/mol. The compound is characterized by its nitrogen-rich structure, which contributes to its diverse chemical reactivity and biological activity.

Due to the lack of research on 2-MPy-d, its specific mechanism of action is unknown. However, as mentioned earlier, pyrimidine derivatives can have various biological activities. Some act as antagonists or agonists for specific receptors, while others may inhibit enzymes or have other effects depending on their structure [].

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical transformations, including:

  • Oxidation: This can involve the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate.
  • Reduction: The addition of hydrogen or the removal of oxygen can be facilitated by reducing agents such as sodium borohydride.
  • Substitution: Functional groups can be substituted through electrophilic aromatic substitution or nucleophilic substitution reactions.

These reactions allow for the formation of various derivatives and modified compounds with potentially enhanced properties .

Research has indicated that 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one exhibits significant biological activity. It has been studied for its potential as an antitumor agent, showing inhibitory effects on specific cancer cell lines. Additionally, its role as an enzyme inhibitor suggests applications in pharmacology, particularly in the modulation of metabolic pathways related to diseases such as cancer and inflammation .

The synthesis of 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of 2-amino-1H-pyrrole derivatives with carbonyl compounds under acidic conditions.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that combine multiple reactants in a single reaction vessel, streamlining the process and improving yields .
  • Electrophilic Substitution: This method utilizes electrophilic reagents to introduce substituents at specific positions on the pyridine or pyrimidine rings.

These methods highlight the versatility and efficiency in synthesizing this compound .

The applications of 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one span various fields:

  • Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development.
  • Material Science: The compound's unique properties may be harnessed in the development of novel materials with specific functionalities.
  • Biochemical Research: It is utilized in studies aimed at understanding enzyme mechanisms and interactions within biological systems .

Interaction studies have demonstrated that 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one can bind to specific enzymes and receptors, affecting their activity. This binding often occurs at active sites or allosteric sites, leading to alterations in enzyme conformation and subsequent changes in metabolic pathways. Such interactions are crucial for understanding its mechanism of action in biological systems .

Several compounds share structural similarities with 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
2-AminopyridineContains an amino group on the pyridine ringBasic properties; used in dye synthesis
Pyrido[2,3-d]pyrimidin-4-oneLacks methyl substitution; simpler structureMore reactive due to fewer steric hindrances
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-oneMethyl group at position 6Potentially different biological activities

These compounds illustrate how variations in substitution patterns can influence both chemical reactivity and biological activity. The unique methyl substitution at position 2 in 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one offers distinctive properties that may enhance its efficacy as a therapeutic agent compared to its analogs .

Other CAS

28279-12-1

Dates

Modify: 2023-08-16

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